2-(Trifluoromethyl)benzhydryl bromide
Description
2-(Trifluoromethyl)benzyl bromide (CAS: 395-44-8, molecular formula: C₈H₆BrF₃) is a halogenated aromatic compound characterized by a benzyl bromide backbone substituted with a trifluoromethyl (-CF₃) group at the ortho position. This electron-withdrawing group significantly influences the compound’s reactivity and physical properties, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitutions and cross-coupling reactions . It is frequently employed in the preparation of thiocyanates, pharmaceuticals, and fluorinated polymers .
Properties
Molecular Formula |
C14H10BrF3 |
|---|---|
Molecular Weight |
315.13 g/mol |
IUPAC Name |
1-[bromo(phenyl)methyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10BrF3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16,17)18/h1-9,13H |
InChI Key |
DSCVUPRIQQQPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity Trends :
- Ortho isomer : Slower reactions due to steric hindrance but useful in controlled syntheses.
- Meta/Para isomers : Faster kinetics in SN2 displacements due to reduced steric bulk .
Functional Group Analogues: Substitution of Bromine or Trifluoromethyl
Halogen Variants
Trifluoromethylthio vs. Trifluoromethyl
Benzhydryl vs. Benzyl Bromides
Benzhydryl bromides (e.g., diphenylmethyl bromide, CAS: 776-74-9) feature two aryl groups attached to the reactive carbon, making them secondary alkyl halides. In contrast, benzyl bromides are primary.
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